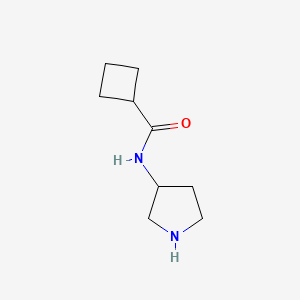

N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Description

Contextualization within Amide-Containing Chemical Compound Research

The amide functional group is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active molecules. researchgate.netnumberanalytics.com The prevalence of the amide bond is attributed to its remarkable stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as proteins and enzymes. numberanalytics.com More than a quarter of all existing drugs are estimated to contain a carboxamide group. researchgate.net

Amides are generally stable to a variety of chemical conditions, yet they can be hydrolyzed by specific enzymes, a property that is useful in drug metabolism. numberanalytics.com Their ability to act as both hydrogen bond donors and acceptors allows for versatile interactions with biological macromolecules, contributing to the efficacy of many drugs. numberanalytics.com The structural rigidity of the amide bond can also impart a degree of conformational constraint on a molecule, which can be advantageous for optimizing its binding affinity and selectivity for a specific target. numberanalytics.com

The following table provides examples of well-known drugs that feature an amide linkage, highlighting the diverse therapeutic applications of this functional group.

| Drug Name | Therapeutic Class |

| Paracetamol (Acetaminophen) | Analgesic and Antipyretic numberanalytics.com |

| Lidocaine | Local Anesthetic numberanalytics.com |

| Penicillin | Antibiotic |

| Atorvastatin | Anticholesterol |

The study of amide-containing compounds like N-(pyrrolidin-3-yl)cyclobutanecarboxamide is therefore situated within a rich and active area of research focused on leveraging the unique properties of the amide bond for the development of new medicines.

Significance of Pyrrolidine (B122466) and Cyclobutane (B1203170) Scaffolds in Modern Medicinal Chemistry

The pyrrolidine and cyclobutane rings are important structural motifs, or "scaffolds," that medicinal chemists utilize to build new drug molecules with desirable properties.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and synthetic drugs. researchgate.netnih.govfrontiersin.org Its popularity stems from several advantageous characteristics. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more effective exploration of the chemical space compared to flat, aromatic rings. researchgate.netnih.gov This three-dimensionality can lead to improved binding interactions with biological targets. researchgate.netnih.gov Furthermore, the pyrrolidine scaffold can introduce chirality into a molecule, which is often critical for biological activity, as different stereoisomers can have vastly different effects. researchgate.netnih.gov The pyrrolidine ring is found in a number of FDA-approved drugs, underscoring its therapeutic importance. nih.gov

The cyclobutane ring , a four-membered carbocycle, has been increasingly incorporated into drug candidates to enhance their properties. nih.govru.nl Historically underutilized due to perceived instability, the cyclobutane motif is now recognized for its ability to introduce conformational rigidity and improve metabolic stability. nih.gov Its unique puckered structure can be used to orient substituents in specific spatial arrangements, which can be beneficial for optimizing interactions with a biological target. nih.gov The cyclobutane ring can also serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to fine-tune the physicochemical properties of a molecule, including its solubility and lipophilicity. nih.gov

The table below summarizes the key attributes and applications of pyrrolidine and cyclobutane scaffolds in medicinal chemistry.

| Scaffold | Key Attributes | Applications in Medicinal Chemistry |

| Pyrrolidine | Three-dimensional structure, introduces chirality, can act as a hydrogen bond donor/acceptor. researchgate.netnih.govpharmablock.com | Found in numerous natural products and FDA-approved drugs, used to improve binding affinity and selectivity. nih.govfrontiersin.org |

| Cyclobutane | Conformational rigidity, metabolic stability, unique puckered geometry. nih.govnih.gov | Used to orient functional groups, act as a bioisostere, and improve pharmacokinetic properties. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-pyrrolidin-3-ylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-2-1-3-7)11-8-4-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRKVKJJUWSHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrrolidin 3 Yl Cyclobutanecarboxamide and Its Analogs

General Synthetic Routes for Cyclobutanecarboxamide (B75595) Core Structures

The construction of the cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a significant challenge in organic synthesis. Modern and classical methods have been developed to access this structural motif.

Photocatalytic [2+2] cycloaddition has emerged as a powerful and versatile method for constructing cyclobutane rings from two olefinic substrates. nih.gov This approach is often favored for its mild reaction conditions and ability to generate complex molecular architectures. nih.gov The reaction is typically mediated by a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation with visible light, initiates the cycloaddition. organic-chemistry.org

The general mechanism involves the photoexcitation of the catalyst to a triplet excited state. researchgate.net This excited state then transfers its energy to one of the olefin substrates, promoting it to its triplet state. researchgate.net This activated substrate can then react with a second ground-state olefin molecule to form the cyclobutane ring. researchgate.net This strategy has been successfully applied to the synthesis of highly substituted cyclobutanes with excellent functional group tolerance. researchgate.net For instance, the reaction of aryl enones can proceed with excellent diastereoselectivity. organic-chemistry.org

Table 1: Examples of Photocatalysts in [2+2] Cycloaddition for Cyclobutane Synthesis

| Photocatalyst | Substrate Type | Key Features |

|---|---|---|

| Ru(bpy)₃Cl₂ | Enones | Visible light-mediated, excellent diastereoselectivity. organic-chemistry.org |

| Ir(ppy)₂(dtbbpy)PF₆ | Styrenes and Cinnamates | On-DNA synthesis compatibility, good functional group tolerance. researchgate.net |

| Chiral Phosphoric Acid with Thioxanthone | N,O-Acetals and Olefins | Catalytic enantioselective [2+2] cycloaddition. organic-chemistry.org |

An alternative and more traditional route to cyclobutanecarboxamides involves the derivatization of pre-existing cyclobutanecarboxylic acid. georganics.skontosight.ai This precursor is a commercially available liquid that serves as a key starting material for various monosubstituted cyclobutane derivatives. georganics.sk

The synthesis of the target amide from cyclobutanecarboxylic acid typically involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an activated ester. Alternatively, peptide coupling agents (e.g., DCC, EDC, HATU) can be used to facilitate the reaction directly.

Amination: The activated carboxylic acid derivative is then reacted with the desired amine—in this case, a protected 3-aminopyrrolidine (B1265635)—to form the final amide bond.

Recent advancements also include C–H functionalization logic, where C–H bonds on the cyclobutane ring are selectively activated and functionalized, allowing for the introduction of various substituents. acs.orgnih.gov This strategy provides a powerful tool for creating a diverse range of cyclobutane analogs from simple starting materials. nih.gov For example, a diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, highlighting the ability to control stereochemistry in these systems. acs.org

Stereoselective Synthesis Methods for Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a ubiquitous motif in biologically active molecules, and numerous stereoselective methods have been developed for its synthesis. mdpi.com The production of optically pure pyrrolidine derivatives is often crucial for their biological function. nih.gov

A common and efficient strategy for synthesizing chiral pyrrolidine derivatives is to start from readily available, optically pure cyclic precursors from the chiral pool. nih.gov Proline and 4-hydroxyproline (B1632879) are the most frequently used starting materials for this purpose. mdpi.comnih.gov These precursors already contain the pyrrolidine core with defined stereochemistry, which can be elaborated through various functional group manipulations.

For example, the carboxylic acid group of proline can be reduced to an alcohol (prolinol), which serves as a versatile intermediate for further reactions. nih.gov Functionalization at other positions on the ring can be achieved through methods like palladium-catalyzed coupling on enol triflates derived from 3-hydroxyproline. nih.gov This approach ensures the retention of stereochemical integrity, leading to the formation of enantiomerically pure products. nih.gov

In contrast to using pre-formed rings, the pyrrolidine skeleton can be constructed through the cyclization of appropriately functionalized acyclic precursors. nih.gov This method involves forming the ring through an intramolecular reaction, which can be achieved through various chemical transformations. mdpi.com

Key strategies include:

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, can yield a pyrrolidine ring. mdpi.com

Intramolecular Nucleophilic Substitution: The cyclization of 1,4-amino alcohols under acidic or basic conditions is a common method. mdpi.com

Radical Cyclization: Nitrogen radical cyclizations provide another pathway to the pyrrolidine ring system. chempedia.info

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely investigated method that affords highly substituted pyrrolidines with excellent stereoselectivity. mdpi.comosaka-u.ac.jp

These methods offer flexibility in introducing a variety of substituents onto the pyrrolidine ring by modifying the acyclic precursor. acs.org

Table 2: Comparison of Pyrrolidine Synthesis Strategies

| Strategy | Starting Material | Key Advantage | Common Methods |

|---|---|---|---|

| From Cyclic Precursors | Proline, Hydroxyproline | High stereocontrol, predictable outcomes. nih.gov | Functional group manipulation, reduction, coupling. nih.gov |

| From Acyclic Precursors | 1,4-Dicarbonyls, Amino Alcohols | High flexibility for substitution patterns. acs.org | Intramolecular cyclization, [3+2] cycloaddition. mdpi.comchempedia.info |

N-heterocyclization refers to a broad class of reactions that form nitrogen-containing heterocyclic rings. Several modern catalytic methods have been developed for the efficient synthesis of pyrrolidines. One notable method is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes, such as those containing Iridium (Ir) or Ruthenium (Ru). organic-chemistry.org This "borrowing hydrogen" methodology provides a highly atom-economical route to cyclic amines. organic-chemistry.org

A particularly innovative approach is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov In this process, readily available pyridines react with reagents like silylborane under photoirradiation to undergo a skeletal rearrangement, yielding complex pyrrolidine structures. nih.govnih.gov This method allows for the creation of valuable pyrrolidine synthons that would be difficult to access through traditional routes. nih.gov

Amidation Reactions in N-(pyrrolidin-3-yl)cyclobutanecarboxamide Assembly

The core structure of this compound is formed through an amidation reaction, which creates the amide linkage between the 3-amino group of the pyrrolidine ring and the carbonyl group of cyclobutanecarboxylic acid. This transformation can be achieved through several established synthetic protocols.

A primary method involves the direct coupling of 3-aminopyrrolidine with cyclobutanecarboxylic acid using a coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly employed coupling reagents in peptide and amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.comresearchgate.netsigmaaldrich.comuniurb.it The reaction is typically carried out in an inert solvent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions such as racemization if chiral centers are present. sigmaaldrich.comuni-kiel.de

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. Cyclobutanecarbonyl chloride can be reacted with 3-aminopyrrolidine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. researchgate.net This method is often efficient and straightforward for forming the amide bond.

The choice of synthetic route can depend on the presence of other functional groups in the molecules, the desired scale of the reaction, and considerations for stereochemistry. For instance, when dealing with optically active precursors, the use of coupling reagents with additives that suppress racemization is crucial. uni-kiel.de The starting material, (S)-3-aminopyrrolidine, can be synthesized from L-aspartic acid. researchgate.net

Synthetic Routes for Related N-(pyrrolidin-3-yl)carboxamide Derivatives

The synthetic strategies for this compound are applicable to a wide range of related N-(pyrrolidin-3-yl)carboxamide derivatives. By varying the carboxylic acid component, a diverse library of analogs can be generated. The literature provides numerous examples of the synthesis of N-acyl pyrrolidine derivatives, showcasing the versatility of these amidation methods. researchgate.netmdpi.com

For instance, the synthesis of various N-acylpyrrolidines has been achieved through the coupling of a pyrrolidine derivative with different carboxylic acids. acs.org These reactions often employ standard peptide coupling conditions. The table below summarizes synthetic conditions for the formation of various amide bonds involving a pyrrolidine nitrogen, illustrating the common reagents and conditions used in these transformations.

Table 1: Synthesis of Various N-Acyl Pyrrolidine Derivatives

| Pyrrolidine Derivative | Acylating Agent | Coupling Reagents/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | Thiophene-2-carbonyl chloride | DIPEA | DMF | - | researchgate.net |

| Pyrrolidine | Acetyl chloride | DIPEA | DMF | - | researchgate.net |

| L-proline | Benzyl chloride | Basic conditions | - | 34% | nih.gov |

| L-proline | p-Toluene sulfonyl chloride | Basic conditions | - | 94% | nih.gov |

| (S)-prolinol | Carboxylic acid 1 | - | - | - | mdpi.com |

| Pyrrolidine derivative 50 | 2,3-dichloro-6-methoxyquinoxaline | Cesium carbonate | - | High | mdpi.com |

The synthesis of N-substituted-2-acetylpyrrolidine derivatives, for example, starts with the N-substitution of L-proline, followed by esterification and a Grignard reaction. nih.gov This highlights a multi-step approach that can be used to introduce complexity to the pyrrolidine scaffold before the final acylation or for the synthesis of related structures.

Furthermore, palladium-catalyzed reactions have been employed for the stereoselective synthesis of N-acyl-protected pyrrolidines from γ-(N-acylamino) alkenes and aryl bromides, demonstrating a different approach to constructing the substituted pyrrolidine ring itself. organic-chemistry.org

Structure Activity Relationship Sar Studies of N Pyrrolidin 3 Yl Cyclobutanecarboxamide Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twisted forms. nih.govresearchgate.net The specific puckering of the ring can be influenced by the nature and position of substituents. nih.gov This conformational flexibility, or lack thereof in conformationally constrained analogues, dictates the spatial orientation of the substituents, which in turn affects how the molecule fits into a receptor's binding pocket. mdpi.comnih.gov For instance, the relative orientation of the cyclobutanecarboxamide (B75595) group and any other substituents on the pyrrolidine ring will be determined by the ring's pucker.

Stereochemistry is another key factor. The pyrrolidin-3-yl moiety contains a stereocenter, and the biological activity of enantiomers can differ significantly. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. For N-(pyrrolidin-3-yl)cyclobutanecarboxamide derivatives, it is often observed that one enantiomer is significantly more potent than the other, highlighting the importance of stereospecificity in the ligand-receptor interaction. nih.gov The absolute configuration of the substituents on the pyrrolidine ring can profoundly impact the binding affinity and efficacy of the compound.

Influence of Substituents on the Pyrrolidine Ring System

Systematic modification of the pyrrolidine ring with various substituents has been a key strategy to probe the SAR of this scaffold and to optimize biological activity. The size, electronics, and lipophilicity of these substituents can have a profound impact on the molecule's properties.

Introducing small, lipophilic groups at certain positions on the pyrrolidine ring has been shown to be favorable for potency in related pyrrolidine amide series. nih.gov The specific position of the substituent is also critical. For example, in some classes of pyrrolidine derivatives, a substituent at the 3-position can lead to a significant increase in activity, while the same substituent at the 4-position may be detrimental. nih.gov

The nature of the substituent also plays a crucial role. For instance, the introduction of a fluorine atom can alter the metabolic stability and binding interactions of the molecule. The electronic properties of substituents can influence the pKa of the pyrrolidine nitrogen, which can in turn affect the molecule's ionization state at physiological pH and its ability to form key interactions with the biological target.

The following table summarizes the observed effects of various substituents on the pyrrolidine ring in related amide structures, providing insights into the potential SAR of this compound derivatives.

| Substituent | Position on Pyrrolidine Ring | Observed Effect on Activity | Reference |

| Methyl | 3 | Generally well-tolerated or slightly beneficial | nih.gov |

| Chloro | 3 | Can increase potency | nih.gov |

| Chloro | 4 | May decrease potency | nih.gov |

| Fluoro | 3 or 4 | Often maintains or improves activity | nih.gov |

| Phenyl | 3 | Small lipophilic groups are preferred for optimal potency | nih.gov |

Modifications and Substituent Effects on the Cyclobutane (B1203170) Carboxamide Moiety

The cyclobutane carboxamide portion of the molecule serves as a key structural element that can be modified to fine-tune the compound's biological profile. The cyclobutane ring, with its inherent ring strain, provides a rigid scaffold that can orient substituents in a well-defined manner. nih.govrsc.orgacs.org

Modifications to the cyclobutane ring can include the introduction of various substituents. The position and stereochemistry of these substituents are critical for activity. For example, the anti-adhesive activity of certain cyclobutane-based compounds was found to be sensitive to the substitution pattern on the cyclobutane ring. nih.gov

The carboxamide group itself is a crucial pharmacophoric feature, often involved in hydrogen bonding interactions with the target protein. researchgate.netnih.gov Modifications to the amide, such as N-alkylation or replacement with bioisosteres, can significantly alter the compound's activity. The structure-activity relationship of the carboxamide in some series has demonstrated its importance for antiproliferative activity. researchgate.net

Impact of Linker Region Chemical Modifications on Biological Function

Studies on related molecules have shown that both flexible and rigid linkers can have a substantial impact on binding affinity. nih.govnih.gov A more flexible linker might allow the molecule to adopt a wider range of conformations, potentially leading to a better fit in the binding site. Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. nih.gov

For instance, in a series of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency, while conformationally restricted linkers improved selectivity. nih.gov This highlights the delicate balance between potency and selectivity that can be modulated through linker design. Chemical modifications to the amide linker, such as the introduction of substituents or its replacement with bioisosteres, can therefore be a powerful tool for optimizing the pharmacological properties of this compound derivatives. nih.gov

Comparative SAR Analysis with Structurally Related Amide Scaffolds

To better understand the unique contribution of the this compound scaffold to its biological activity, it is insightful to compare its SAR with that of structurally related amide-containing molecules. This comparative analysis can reveal the importance of the specific heterocyclic and carbocyclic rings in this scaffold.

One relevant comparison is with piperidine-based amides. Piperidine (B6355638) and pyrrolidine are both common nitrogen-containing heterocycles in medicinal chemistry, but they differ in ring size, which affects their conformational preferences and the spatial arrangement of their substituents. nih.govresearchgate.net In some cases, the replacement of a pyrrolidine ring with a piperidine ring can lead to significant changes in biological activity, highlighting the importance of the specific heterocyclic core. nih.gov

Another important comparison is with acyclic amino amides. The cyclic nature of the pyrrolidine ring in this compound constrains the conformation of the molecule, which can be advantageous for binding to a specific target. Acyclic analogues, on the other hand, are more flexible and may not adopt the optimal conformation for binding as readily.

Furthermore, the amide bond itself can be compared with its various bioisosteres. Bioisosteric replacement of the amide group with moieties such as triazoles, oxadiazoles, or sulfonamides can lead to compounds with improved metabolic stability, oral bioavailability, and altered selectivity profiles. nih.govdrughunter.comnih.gov The table below presents a comparative overview of different amide scaffolds and their general properties relative to the this compound core.

| Scaffold | Key Structural Difference from this compound | General Impact on Properties | Reference(s) |

| Piperidine-based Amides | Six-membered heterocyclic ring instead of five-membered | Alters ring pucker and substituent orientation, potentially affecting binding affinity and selectivity. | nih.govresearchgate.netnih.gov |

| Acyclic Amino Amides | Lacks the conformational constraint of the pyrrolidine ring | Increased flexibility, which can be beneficial or detrimental to activity depending on the target. | |

| Amide Bioisosteres (e.g., Triazoles, Oxadiazoles) | Replacement of the amide bond with a different functional group | Can improve metabolic stability, alter hydrogen bonding capacity, and modify pharmacokinetic properties. | nih.govdrughunter.comnih.gov |

This comparative analysis underscores the specific structural features of this compound that are likely responsible for its biological activity and provides a framework for the design of new analogues with potentially superior properties.

Biological Activity and Target Engagement of N Pyrrolidin 3 Yl Cyclobutanecarboxamide Derivatives

Enzyme Inhibition Studies

While direct studies on N-(pyrrolidin-3-yl)cyclobutanecarboxamide are limited in the context of enzyme inhibition, the broader class of pyrrolidine (B122466) carboxamides, which share the core chemical moiety, has been extensively investigated. These studies provide valuable insights into the potential enzyme-inhibitory activities of this structural class.

Mechanisms of Enzyme Inhibition and Selectivity

Pyrrolidine carboxamide derivatives act as direct inhibitors of InhA. orientjchem.org Their mechanism involves binding to the enzyme's active site in a manner that is dependent on the presence of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. orientjchem.org This binding effectively blocks the active site, preventing the natural substrate from accessing it and thereby halting the fatty acid synthesis pathway. mdpi.comorientjchem.org

Structure-activity relationship (SAR) studies have revealed key features for potent InhA inhibition. For instance, electron-withdrawing groups of small to moderate size at the meta-position of a phenyl ring attached to the carboxamide moiety generally result in the best inhibitory activity. Conversely, potency is often reduced or lost with substituents at the ortho- or para-positions. For disubstituted phenyl rings, a 3,5-disubstitution pattern tends to improve inhibitory potency. cresset-group.com Furthermore, stereochemistry plays a crucial role, with studies on racemic mixtures of some inhibitors showing that only one enantiomer is active against InhA. nih.govresearchgate.net

Binding Mode Analysis of Enzyme-Inhibitor Complexes

The binding mode of pyrrolidine carboxamide inhibitors within the InhA active site has been elucidated through X-ray crystallography. nih.govacs.org These studies show that the inhibitors bind in a similar fashion within the enzyme's active site. cresset-group.com A key interaction involves a hydrogen bond between the inhibitor and the side-chain of a tyrosine residue (Tyr158), which is one of the catalytic residues of the enzyme. cresset-group.com This interaction mimics that of the natural substrate. The inhibitors occupy the substrate-binding pocket, effectively preventing the progression of the enzymatic reaction. mdpi.comcresset-group.com Computational modeling and quantitative structure-activity relationship (QSAR) studies have further refined the understanding of the binding interactions, aiding in the design of new, more potent inhibitors with favorable pharmacokinetic profiles. mdpi.com

Inhibitory Activity of Pyrrolidine Carboxamide Derivatives against InhA

| Compound | Substitutions on Phenyl Ring (Ring A) | InhA IC50 (µM) |

| p27 | 3-chloro, 4-fluoro | 5.56 |

| p28 | 3-chloro, 4-trifluoromethyl | 8.89 |

| p36 | 3-chloro, 4-fluoro | 5.03 |

| p37 | 3-chloro, 4-trifluoromethyl | 4.47 |

| 3,5-dichloro substituted | 3,5-dichloro | Most active in series |

Receptor Binding Assays and Ligand-Receptor Interactions

Derivatives of this compound have been identified as potent ligands for specific G protein-coupled receptors (GPCRs), demonstrating their potential as modulators of neurotransmission.

Characterization of Target Receptor Binding (e.g., Monoamine Receptors, Histamine (B1213489) H3 Receptors)

Histamine H3 Receptors: A significant area of research for this compound derivatives has been their activity as antagonists of the histamine H3 receptor (H3R). targetmol.commedchemexpress.com The H3R is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine (B1211576), and serotonin (B10506). nih.gov Antagonism of the H3R can enhance the release of these neurotransmitters, making H3R antagonists of interest for the treatment of cognitive disorders and other neurological conditions. medchemexpress.com One such derivative, trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746), is a potent and selective H3R antagonist with high brain penetration. targetmol.commedchemexpress.com

Monoamine Receptors: In addition to H3R, derivatives of the N-(pyrrolidin-3-yl)carboxamide scaffold have been shown to interact with monoamine transporters. Specifically, N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as selective noradrenaline reuptake inhibitors (NRIs) and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). researchgate.netnih.gov These transporters (NET for noradrenaline and SERT for serotonin) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling. wikipedia.orgwikipedia.org Inhibition of these transporters increases the concentration of noradrenaline and/or serotonin in the synapse, which is a common mechanism of action for antidepressant medications. wikipedia.org

Receptor and Transporter Binding Affinities of this compound Derivatives

| Compound | Target | Assay Type | Binding Affinity (Ki) |

| PF-03654764 | Human Histamine H3 Receptor | Whole-cell assay | 1.2 nM |

| PF-03654764 | Rat Histamine H3 Receptor | Whole-cell assay | 7.9 nM |

| PF-03654764 | Human Histamine H3 Receptor | HEK-293 cells | 1.4 nM |

| PF-03654764 | Rat Histamine H3 Receptor | HEK-293 cells | 19 nM |

| Compound 9 (PF-184298) | Serotonin Transporter (SERT) | Radioligand binding | 1 nM |

| Compound 9 (PF-184298) | Noradrenaline Transporter (NET) | Radioligand binding | 3 nM |

| Compound 11e | Noradrenaline Transporter (NET) | Radioligand binding | Potent NRI |

| Compound 11e | Serotonin Transporter (SERT) | Radioligand binding | Good selectivity over SRI |

| Compound 11e | Dopamine Transporter (DAT) | Radioligand binding | Good selectivity over DRI |

Methodologies for Ligand Binding Affinity Determination (e.g., Radioligand Binding, Fluorescent Ligand Assays)

The binding affinity of this compound derivatives to their target receptors is typically determined using a variety of in vitro assay methodologies.

Radioligand Binding Assays: This is a widely used and robust technique to characterize ligand-receptor interactions. nih.gov These assays involve the use of a radiolabeled ligand (a "hot" ligand) that has a high affinity for the target receptor.

Competition Binding Assays: In this setup, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound (the "cold" ligand). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity. researchgate.netbiorxiv.org For example, the affinity of H3R antagonists is often determined using competition binding assays with the radioligand [3H]N-α-methylhistamine. researchgate.net

Saturation Binding Assays: These assays are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. This is achieved by incubating the receptor preparation with increasing concentrations of the radiolabeled ligand until saturation is reached. biorxiv.org

Fluorescent Ligand Assays: As an alternative to radioligands, fluorescently labeled ligands can be used to study ligand-receptor interactions. nih.gov For monoamine transporters, fluorescent false neurotransmitters (FFNs) have been developed. nih.gov These are fluorescent molecules that are substrates for the transporters and can be used to visualize and quantify transporter activity. nih.gov The uptake of these fluorescent substrates into cells expressing the transporter can be measured using fluorescence microscopy or plate readers, providing a means to assess the inhibitory effects of test compounds. nih.govmoleculardevices.com This method offers a non-radioactive approach to screen for transporter inhibitors and can be adapted for high-throughput screening. moleculardevices.com

Receptor Selectivity Profiling

The receptor selectivity profile of a compound is a critical component of its pharmacological characterization. This process involves screening the compound against a panel of different receptors, enzymes, and ion channels to determine its binding affinity and functional activity at each target. For a novel compound like this compound, a tiered approach to selectivity profiling would typically be employed.

Initially, the compound might be screened against a broad panel of receptors to identify any primary targets. This is often accomplished using radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity.

Subsequent, more focused selectivity profiling would be conducted on a panel of receptors that are related to the primary target(s) or are known to be associated with off-target effects. For instance, if this compound was found to have an affinity for a specific dopamine receptor subtype, its selectivity would be assessed against other dopamine receptor subtypes (D1, D2, D3, D4, D5) as well as other monoamine receptors like serotonin and norepinephrine (B1679862) transporters. A favorable selectivity profile is one where the compound exhibits high affinity for the desired target and significantly lower affinity for other targets, which can minimize the potential for side effects.

Cellular Target Identification and Mechanistic Pathway Modulation

Identifying the cellular target(s) of a compound and understanding how it modulates cellular pathways are fundamental to elucidating its mechanism of action. A variety of techniques can be utilized for this purpose.

Target Identification:

Affinity Chromatography: A derivative of this compound could be immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Chemical Proteomics: This approach often involves the use of photoaffinity labeling, where a photoreactive group is incorporated into the structure of the compound. Upon exposure to UV light, the compound covalently binds to its target protein(s), which can then be isolated and identified.

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out the expression of specific genes. If the cellular response to this compound is diminished or abolished when a particular gene is silenced, it suggests that the protein encoded by that gene is a target of the compound.

Mechanistic Pathway Modulation:

Once a target is identified, the next step is to determine how the compound affects its function and the downstream signaling pathways. For example, if the target is a G-protein coupled receptor (GPCR), assays can be performed to measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. Phosphoproteomics can be used to identify changes in the phosphorylation state of proteins downstream of the target, providing a global view of the signaling pathways that are modulated by the compound.

In Vitro Biological Screening Approaches (e.g., High-Throughput Screening)

In vitro biological screening is essential in early-stage drug discovery to identify and characterize the activity of novel compounds. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds in a miniaturized and automated format.

For a compound like this compound, HTS could be employed to screen it against a library of biological targets to identify potential therapeutic applications. These assays are typically cell-based or biochemical in nature.

Biochemical Assays: These assays measure the direct effect of a compound on a purified protein, such as an enzyme or a receptor. For example, an enzymatic assay could be used to determine if this compound inhibits the activity of a particular kinase.

Cell-Based Assays: These assays measure the effect of a compound on a cellular process. For instance, a cell-based assay could be used to assess the ability of this compound to inhibit the proliferation of cancer cells or to protect neurons from a toxic insult.

The data generated from these primary screens would then be used to guide further studies, including dose-response analyses to determine the potency and efficacy of the compound.

Molecular Modeling and Computational Studies on N Pyrrolidin 3 Yl Cyclobutanecarboxamide

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These techniques provide valuable insights into the interactions between small molecules and their biological targets, thereby guiding the design and optimization of new therapeutic agents. For compounds like N-(pyrrolidin-3-yl)cyclobutanecarboxamide and its derivatives, computational approaches are employed to predict their binding affinities, understand their mechanism of action at a molecular level, and optimize their pharmacological profiles.

Medicinal Chemistry and Lead Optimization Strategies for N Pyrrolidin 3 Yl Cyclobutanecarboxamide Scaffolds

Design Principles for Novel N-(pyrrolidin-3-yl)cyclobutanecarboxamide Derivatives

The design of novel derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing drug-like properties and biological activity. These principles revolve around the strategic manipulation of the pyrrolidine (B122466) and cyclobutane (B1203170) rings, as well as the amide linker, to achieve favorable interactions with biological targets.

A primary consideration is the inherent three-dimensional (3D) character of the scaffold. The non-planar nature of both the pyrrolidine and cyclobutane rings provides a distinct advantage in drug design, allowing for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry. nih.govresearchgate.net This 3D architecture can lead to improved target affinity and selectivity by enabling more precise complementary interactions within the binding pockets of proteins. nih.gov

Stereochemistry plays a pivotal role in the design of these derivatives. The pyrrolidine ring contains at least one stereocenter at the 3-position, and the spatial orientation of substituents at this position can dramatically influence biological activity. nih.govnih.gov The choice of (R) or (S) configuration can alter the binding mode of the molecule, potentially switching a compound from an agonist to an antagonist or improving its selectivity for a specific target. nih.gov

The cyclobutane ring, while less commonly utilized than other cyclic systems, offers unique conformational constraints. lifechemicals.com Its rigid structure can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. nih.gov Furthermore, the cyclobutane moiety can serve as a non-aromatic bioisostere for a phenyl ring, often leading to improved physicochemical properties such as solubility and metabolic stability. nih.gov

Modification of the pyrrolidine ring, either through N-substitution or substitution at other positions, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned through the introduction of various substituents. nih.gov

Fragment-Based Lead Discovery (FBLD) Strategies

Fragment-based lead discovery (FBLD) has become a powerful tool in modern drug discovery, and its principles are well-suited for the exploration of the chemical space around the this compound scaffold. FBLD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized into more potent lead compounds through various strategies. mdpi.com

Fragment Growing Techniques

Fragment growing involves extending a validated fragment hit by adding new chemical functionalities to improve its binding affinity and interactions with the target. For a fragment resembling the this compound core, the pyrrolidine nitrogen and the cyclobutane ring offer clear vectors for growth. For instance, if the pyrrolidine moiety is identified as a key binding element, substituents can be systematically added to the nitrogen atom to probe for additional interactions within the binding pocket. Similarly, functional groups can be introduced onto the cyclobutane ring to extend into unoccupied regions of the target protein. nih.gov

Fragment Linking and Merging Approaches

Fragment linking and merging are powerful FBLD strategies that can lead to significant gains in potency. Fragment linking involves identifying two or more fragments that bind to adjacent sites on the target protein and then connecting them with a suitable linker to create a single, high-affinity molecule. The this compound scaffold itself can be envisioned as the result of linking a pyrrolidine fragment with a cyclobutane carboxamide fragment.

Fragment merging involves combining the structural features of two or more overlapping fragments that bind in a similar region of the target. This approach can lead to the design of a novel, more potent compound that incorporates the key binding interactions of the initial fragments. For example, if a pyrrolidine-containing fragment and a separate carboxamide-containing fragment are found to bind in an overlapping fashion, they could be merged to generate a derivative of the this compound scaffold. nih.gov

Strategies for Enhancing Biological Efficacy and Target Selectivity

A critical aspect of lead optimization is the enhancement of biological efficacy and target selectivity. For this compound derivatives, this is typically achieved through systematic structure-activity relationship (SAR) studies.

Modifications to the pyrrolidine ring are a key strategy. Introducing substituents on the pyrrolidine ring can modulate the compound's interaction with the target protein. For instance, the stereochemistry at the 3-position of the pyrrolidine is crucial, as different stereoisomers can exhibit vastly different biological profiles. nih.gov Furthermore, substitutions at other positions on the pyrrolidine ring can influence both potency and selectivity by creating new interactions or avoiding unfavorable steric clashes within the binding site.

The cyclobutane moiety also presents opportunities for optimization. Altering the substitution pattern on the cyclobutane ring can impact the molecule's conformation and its fit within the target's binding pocket. The constrained nature of the cyclobutane ring can be exploited to orient substituents in a precise manner to maximize interactions with specific residues of the target protein, thereby enhancing both efficacy and selectivity. lifechemicals.com

Fine-tuning the electronic properties of the molecule is another important strategy. The amide bond of the carboxamide group is a key structural feature that can participate in hydrogen bonding interactions. Modifications to the electronic nature of the cyclobutane ring or the pyrrolidine ring can influence the hydrogen bonding capacity of the amide, as well as other non-covalent interactions, which can in turn affect biological activity. rsc.org

Optimization of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Optimizing the ADME properties of a drug candidate is crucial for its success. For this compound scaffolds, several strategies can be employed to improve their in vitro ADME profile.

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)

A key parameter in ADME profiling is metabolic stability, which is often assessed in vitro using liver microsomes. These studies provide an indication of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s. psu.edu High metabolic stability is generally desirable as it can lead to a longer half-life and improved oral bioavailability. nih.gov

For pyrrolidine-containing compounds, the pyrrolidine ring can be susceptible to metabolism. nih.gov Strategies to improve the metabolic stability of this compound derivatives include the introduction of blocking groups at metabolically labile positions. For example, fluorination of the pyrrolidine ring can block sites of oxidation by cytochrome P450 enzymes. researchgate.net

The cyclobutane ring can also influence metabolic stability. Its constrained and saturated nature can make it less susceptible to metabolism compared to more flexible or aromatic systems. nih.gov

The following table presents hypothetical in vitro metabolic stability data for a series of this compound analogs in human liver microsomes, illustrating how structural modifications can impact metabolic clearance.

| Compound | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Parent Compound | - | 25 | 55.4 |

| Analog 1 | N-Methylpyrrolidine | 15 | 92.4 |

| Analog 2 | 4-Fluorocyclobutane | 45 | 30.9 |

| Analog 3 | (S)-stereoisomer | 35 | 39.8 |

| Analog 4 | (R)-stereoisomer | 20 | 69.3 |

Table 1. Hypothetical In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes. This table illustrates how structural changes, such as N-alkylation, fluorination, and stereochemistry, can influence the metabolic stability of the parent compound.

In Vitro Permeability Studies (e.g., Caco-2 Cell Models)6.5. Development of Chemical Probes Based on this compound Structural Motif

Information on these specific topics for this compound is not presently available in the public domain. Research in medicinal chemistry often involves the synthesis and evaluation of large libraries of compounds, and it is possible that this compound has been synthesized but that detailed studies on its properties have not been published or are not publicly accessible.

While general information exists for related structural motifs, such as pyrrolidine-containing compounds and molecules incorporating a cyclobutane ring, the strict adherence to the specified compound as per the instructions prevents the inclusion of such analogous data. The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional structure and serve as a versatile synthetic handle. nih.govresearchgate.net Similarly, the cyclobutane moiety is utilized by medicinal chemists to impart conformational rigidity and improve metabolic stability in drug candidates. nih.govru.nl

However, without specific studies on this compound, any discussion of its in vitro permeability or its use as a basis for chemical probes would be speculative and fall outside the required scientifically accurate and data-driven scope of the requested article.

Therefore, until research specifically detailing the medicinal chemistry, in vitro permeability, and chemical probe development of this compound is published and becomes available, the generation of the requested article is not feasible.

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(pyrrolidin-3-yl)cyclobutanecarboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate-protected pyrrolidine intermediates (e.g., tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate) are often used as precursors, followed by deprotection and coupling with cyclobutanecarboxylic acid derivatives . Reaction conditions may involve polar aprotic solvents (e.g., DMF) with potassium carbonate as a base and potassium iodide as a catalyst, as seen in analogous carboxamide syntheses . Purification typically employs column chromatography, and characterization relies on , , and LC-MS.

Q. How can the purity and stability of this compound be assessed?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. MS can confirm molecular integrity.

- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Thermal stability can be evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as applied to structurally related cyclobutanecarboxamides .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound derivatives?

- Methodological Answer : Similar compounds (e.g., trans-N-ethyl-3-fluoro-3-[4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide) act as histamine H receptor antagonists, validated via radioligand binding assays and functional cAMP assays . Additionally, substituted N-(pyrrolidin-3-yl)pyrimidines are Janus kinase (JAK) inhibitors, assessed using kinase inhibition assays and cell-based cytokine signaling models . Target identification for the parent compound should involve:

In silico docking (e.g., AutoDock Vina) against receptor libraries.

In vitro screening (e.g., Eurofins PanLabs® panel).

Q. How can contradictory biological activity data between analogs be resolved?

- Methodological Answer : Contradictions often arise from stereochemistry or substituent effects. For example, fluorination at the cyclobutane ring (e.g., 3-fluoro substitution) in analogs like PF-03654746 significantly alters receptor binding affinity . Resolution steps:

Stereochemical analysis : Compare enantiomers via chiral HPLC or X-ray crystallography.

Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyrrolidine N-alkylation) and assess activity in dose-response assays.

Q. What are critical considerations for optimizing solubility and bioavailability?

- Methodological Answer :

- Solubility : Introduce ionizable groups (e.g., tertiary amines in pyrrolidine) or use salt forms (e.g., hydrochloride). Assess via shake-flask method or HPLC solubility parameters.

- Bioavailability : Evaluate logP (via octanol-water partitioning) and membrane permeability (Caco-2 assays). Cyclobutane rigidity may enhance metabolic stability, as seen in kinase inhibitors .

Q. How should researchers handle discrepancies in thermal degradation profiles?

- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Mitigation strategies:

Polymorph screening : Use solvent recrystallization (e.g., ethanol/water) and analyze via XRPD.

Residual solvent analysis : Employ gas chromatography (GC) with flame ionization detection (FID) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Store in airtight containers under inert gas (N) at -20°C to prevent hydrolysis or oxidation .

- Waste disposal : Incinerate via licensed hazardous waste facilities, complying with EPA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.